

Comparative Docking Analysis of Benzenepropanol Derivatives Against Cyclooxygenase Enzymes

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Compound of Interest

Compound Name: *Benzenepropanol*

Cat. No.: *B195566*

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A detailed in-silico examination of the binding affinities and interaction mechanisms of substituted **benzenepropanol** derivatives with key inflammatory enzyme targets, COX-1 and COX-2.

This guide provides a comparative analysis of the molecular docking studies of a series of β -hydroxy- β -arylpropanoic acids, a class of **benzenepropanol** derivatives, with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical targets in the development of anti-inflammatory drugs. The data presented herein is compiled from a study by Čebasek et al. (2011), which investigated the anti-inflammatory potential of these compounds. By presenting the binding energy data in a clear, tabular format and detailing the experimental methodology, this guide aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships of these **benzenepropanol** derivatives as potential COX inhibitors.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding energies of various β -hydroxy- β -arylpropanoic acid derivatives when docked against the active sites of COX-1 and COX-2. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein. For reference, the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen is included.

Compound	Target Protein	Binding Energy (kcal/mol)
Ibuprofen (Reference)	COX-1	-7.25
COX-2	-8.52	
3-hydroxy-3,3-diphenylpropanoic acid	COX-1	-7.32
COX-2	-8.76	
3-hydroxy-3-phenyl-3-(p-tolyl)propanoic acid	COX-1	-7.55
COX-2	-9.01	
3-hydroxy-3,3-di(p-tolyl)propanoic acid	COX-1	-7.89
COX-2	-9.45	
2-methyl-3-hydroxy-3,3-diphenylpropanoic acid	COX-1	-7.11
COX-2	-8.34	
2,2-dimethyl-3-hydroxy-3,3-diphenylpropanoic acid	COX-1	-6.89
COX-2	-7.98	
3-(4'-biphenyl)-3-hydroxy-2,2-dimethylpropanoic acid	COX-1	-7.92
COX-2	-9.58	

Experimental Protocols

The molecular docking studies were performed to predict the binding mode and affinity of the **benzenepropanol** derivatives to the active sites of COX-1 and COX-2.

Software: The molecular docking simulations were carried out using AutoDock version 4.0.1.

Protein Preparation: The three-dimensional crystal structures of the target enzymes were obtained from the Protein Data Bank (PDB):

- COX-1: PDB ID: 1EQG
- COX-2: PDB ID: 1CX2

Prior to docking, the protein structures were prepared by removing water molecules and co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned.

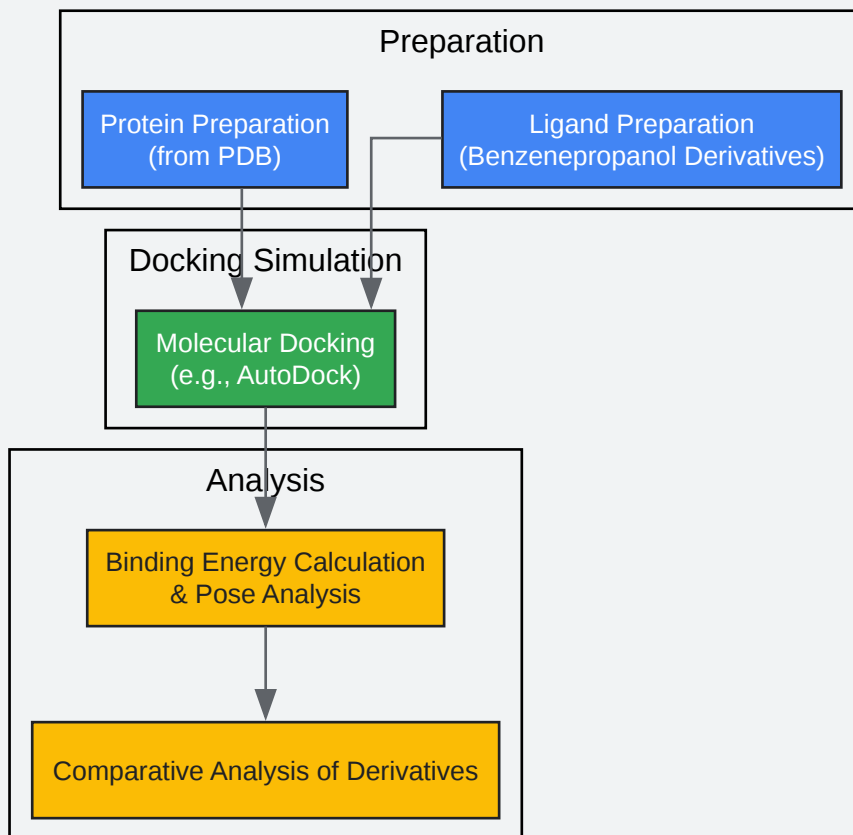
Ligand Preparation: The 3D structures of the **benzenepropanol** derivatives and ibuprofen were built and optimized using appropriate molecular modeling software. Gasteiger charges were calculated for each ligand.

Docking Parameters: A grid box was centered on the active site of each enzyme, encompassing the key catalytic residues. The Lamarckian Genetic Algorithm was employed for the conformational search. For each ligand, multiple docking runs were performed to ensure the reliability of the results. The conformation with the lowest binding energy was selected as the most probable binding mode.

Visualizations

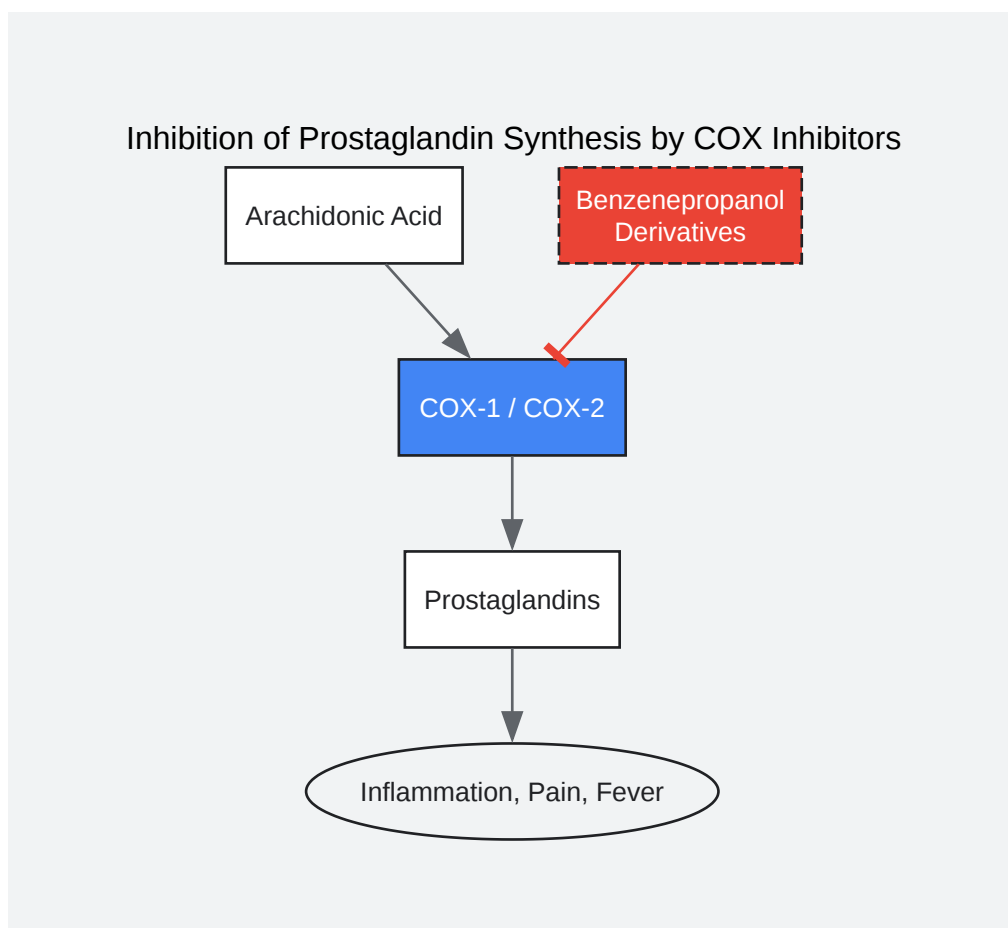
The following diagrams illustrate the generalized workflow of a comparative molecular docking study and a conceptual representation of the signaling pathway inhibited by COX inhibitors.

Generalized Workflow for Comparative Docking Studies



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Comparative Docking Workflow



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COX Inhibition Pathway

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